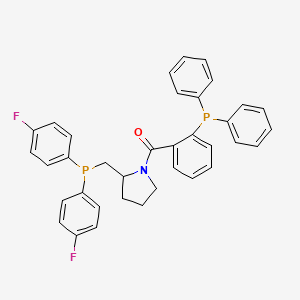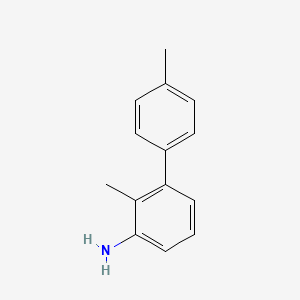
2,4'-Dimethyl-1,1'-biphenyl-3-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4’-Dimethyl-[1,1’-biphenyl]-3-amine is an organic compound with the molecular formula C14H15N It is a derivative of biphenyl, where two methyl groups are attached at the 2 and 4 positions of one phenyl ring, and an amine group is attached at the 3 position of the other phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4’-Dimethyl-[1,1’-biphenyl]-3-amine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Methyl Groups: The methyl groups can be introduced through Friedel-Crafts alkylation, where toluene derivatives are alkylated using methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Amination: The amine group can be introduced through a nucleophilic substitution reaction, where a halogenated biphenyl derivative reacts with ammonia or an amine source under basic conditions.
Industrial Production Methods
Industrial production of 2,4’-Dimethyl-[1,1’-biphenyl]-3-amine may involve large-scale coupling reactions followed by selective functional group transformations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4’-Dimethyl-[1,1’-biphenyl]-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro derivatives to amines or reduce other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Amines and reduced biphenyl derivatives.
Substitution: Halogenated, nitrated, or other substituted biphenyl compounds.
Wissenschaftliche Forschungsanwendungen
2,4’-Dimethyl-[1,1’-biphenyl]-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,4’-Dimethyl-[1,1’-biphenyl]-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4’-Dimethylbiphenyl: Lacks the amine group, making it less reactive in certain chemical reactions.
3-Aminobiphenyl: Lacks the methyl groups, affecting its steric and electronic properties.
2,4’-Dimethyl-1,1’-biphenyl: Similar structure but without the amine group, used in different applications.
Uniqueness
2,4’-Dimethyl-[1,1’-biphenyl]-3-amine is unique due to the presence of both methyl and amine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H15N |
|---|---|
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
2-methyl-3-(4-methylphenyl)aniline |
InChI |
InChI=1S/C14H15N/c1-10-6-8-12(9-7-10)13-4-3-5-14(15)11(13)2/h3-9H,15H2,1-2H3 |
InChI-Schlüssel |
ZJUPPUMPLNHTCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(C(=CC=C2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-4'-phenyl-9,9'-spirobi[fluorene]](/img/structure/B14779385.png)

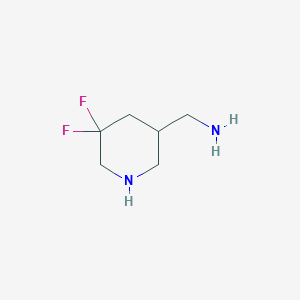

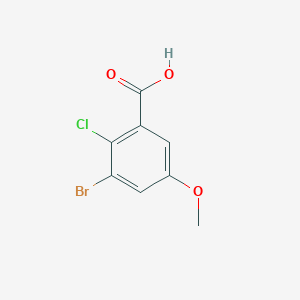
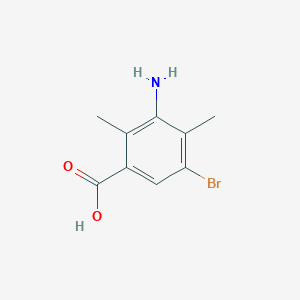

![2-Amino-1-[4-(dimethylamino)piperidin-1-yl]propan-1-one](/img/structure/B14779432.png)
![1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine;hydrochloride](/img/structure/B14779438.png)
![(1R)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B14779443.png)
![benzyl N-[2-[(2-amino-3-methylbutanoyl)-ethylamino]cyclohexyl]carbamate](/img/structure/B14779444.png)

![2-amino-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B14779451.png)
